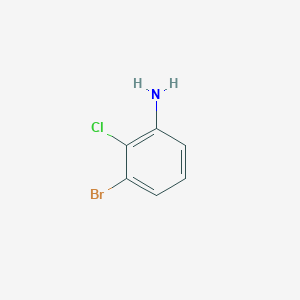

3-Bromo-2-chloroaniline

概要

説明

3-Bromo-2-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a pale-yellow to yellow-brown solid that is soluble in various organic solvents. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloroaniline typically involves the reduction of 1-bromo-2-chloro-3-nitrobenzene. One common method includes the following steps :

Reduction: A mixture of 1-bromo-2-chloro-3-nitrobenzene, acetic acid, ethanol, and water is stirred at room temperature with iron powder for 16 hours. The reaction mixture is then neutralized with sodium hydroxide solution.

Extraction: The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Purification: The residue is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate mixture to afford the desired product in high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反応の分析

Electrophilic Aromatic Substitution

| Reaction Type | Reagents/Conditions | Major Products | Selectivity Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 3-Bromo-2-chloro-4-nitroaniline | Nitration occurs at para to -NH₂ |

| Bromination | Br₂/FeBr₃ in CH₂Cl₂ at RT | 3,5-Dibromo-2-chloroaniline | Bromine adds meta to halogens |

| Sulfonation | H₂SO₄/SO₃ at 80°C | 3-Bromo-2-chloro-5-sulfonic acid | Sulfonation at less hindered site |

Key Findings :

-

The chlorine atom at position 2 exerts a deactivating meta-directing effect, competing with the amino group’s activation .

-

Steric hindrance from bromine (position 3) limits substitution at adjacent positions .

Nucleophilic Substitution Reactions

The C–Br and C–Cl bonds undergo nucleophilic substitution under specific conditions. Bromine is more reactive due to its lower bond dissociation energy compared to chlorine:

Mechanistic Insights :

-

Suzuki-Miyaura coupling at C3 (Br) proceeds efficiently with arylboronic acids using Pd catalysts .

-

Iron-catalyzed reactions enable alkylation at C2 (Cl) with Grignard reagents .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, particularly at the bromine position:

Example: Suzuki-Miyaura Coupling

Reaction :

this compound + 4-Fluorophenylboronic acid → 2-Chloro-3-(4-fluorophenyl)aniline

Conditions :

Selectivity : The C–Br bond reacts preferentially over C–Cl under these conditions .

Reduction of the Amino Group

The -NH₂ group can be modified to alter reactivity:

-

Diazotization : Treatment with NaNO₂/HCl at 0°C forms a diazonium salt, which undergoes Sandmeyer reactions to introduce -CN, -I, or -SH groups .

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ converts the amino group to a nitroso derivative (-NO), though over-oxidation to nitro (-NO₂) is common .

Comparative Reactivity Table

| Reaction Type | Relative Rate (C–Br vs. C–Cl) | Preferred Catalyst |

|---|---|---|

| Suzuki-Miyaura Coupling | 15:1 | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | 8:1 | Pd₂(dba)₃/Xantphos |

| Ullmann Coupling | 12:1 | CuI/1,10-phenanthroline |

科学的研究の応用

Chemistry

3-Bromo-2-chloroaniline is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The amino group activates the aromatic ring, directing electrophiles to the ortho and para positions.

- Nucleophilic Substitution : The bromine and chlorine substituents can be replaced by nucleophiles under appropriate conditions.

Common synthetic routes include:

- Bromination using bromine in the presence of catalysts.

- Nitration with a mixture of nitric and sulfuric acids.

- Reduction processes using iron powder in acetic acid.

Biology

Research indicates that this compound exhibits potential biological activities, making it valuable for studying enzyme inhibition and protein interactions. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism:

- CYP1A2 : Inhibitor

- CYP2C9 : Inhibitor

- CYP2C19 : Non-inhibitor

- CYP2D6 : Non-inhibitor

- CYP3A4 : Non-inhibitor

Medicine

The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its structural properties make it suitable for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industrial Applications

This compound is employed in the production of dyes and pigments used in textiles and plastics. The unique combination of bromine and chlorine substituents enhances its reactivity, making it a valuable component in industrial applications.

Antimalarial Activity

A derivative of this compound was evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary studies showed promising results, indicating that further exploration could lead to effective treatments against malaria.

Cancer Research

Research has indicated that compounds related to this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism involves targeting specific pathways leading to apoptosis in malignant cells, suggesting potential therapeutic applications.

作用機序

The mechanism of action of 3-Bromo-2-chloroaniline involves its interaction with various molecular targets, primarily through electrophilic aromatic substitution reactions. The amino group activates the aromatic ring, facilitating the substitution of electrophiles at the ortho and para positions . This property is exploited in the synthesis of various derivatives used in pharmaceuticals and dyes.

類似化合物との比較

- 3-Bromo-2-methylaniline

- 3-Bromo-2,4-dimethylaniline

- 3-Bromo-2,4,6-trimethylaniline

- 3,5-Dibromo-2-methylaniline

Comparison: 3-Bromo-2-chloroaniline is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which provides distinct reactivity patterns compared to its analogs. The combination of these halogens with the amino group makes it a versatile intermediate for various synthetic applications .

生物活性

Introduction

3-Bromo-2-chloroaniline (C6H5BrClN) is a halogenated aromatic amine that has garnered interest due to its potential biological activities. This compound is structurally similar to other aniline derivatives, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of bromine and chlorine substituents on the aniline ring. The molecular formula is C6H5BrClN, with a molar mass of approximately 206.47 g/mol. The compound exhibits a planar structure, which facilitates interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6H5BrClN |

| Molar Mass | 206.47 g/mol |

| Melting Point | 55-57 °C |

| Solubility | Soluble in organic solvents |

| Density | 1.965 g/cm³ |

Antimicrobial Activity

Research indicates that halogenated anilines, including this compound, possess significant antimicrobial properties. A study demonstrated that compounds with halogen substitutions can inhibit the growth of various bacterial strains. The mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antibacterial Assay

In a recent study assessing the antibacterial efficacy of various aniline derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed:

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL against E. coli and 25 µg/mL against S. aureus.

- Zone of Inhibition : 15 mm for E. coli and 20 mm for S. aureus.

These findings suggest that this compound exhibits moderate to strong antibacterial activity.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings: Cytotoxicity

A recent experiment involved treating human cancer cell lines (e.g., MCF-7 breast cancer cells) with varying concentrations of this compound:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

At a concentration of 50 µM, the compound reduced cell viability to approximately 30%, indicating significant cytotoxicity.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and π-π stacking interactions with biomolecules. These interactions can disrupt normal cellular functions and lead to cell death or inhibition of growth.

特性

IUPAC Name |

3-bromo-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNLHCGTRMCOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152247 | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118804-39-0 | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。